molecular formula C15H18N2O B12845061 1-Amino-3-diphenylamino-propan-2-ol

1-Amino-3-diphenylamino-propan-2-ol

Cat. No.: B12845061
M. Wt: 242.32 g/mol
InChI Key: WUFRQNTUVKVLBK-UHFFFAOYSA-N
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Description

1-Amino-3-diphenylamino-propan-2-ol is a tertiary amino alcohol derivative characterized by a propan-2-ol backbone substituted with a primary amino group (-NH₂) at position 1 and a diphenylamino group (-N(C₆H₅)₂) at position 3. Amino alcohols of this class are frequently employed as intermediates in pharmaceutical synthesis, chiral auxiliaries, or ligands in catalysis.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

1-amino-3-(N-phenylanilino)propan-2-ol

InChI

InChI=1S/C15H18N2O/c16-11-15(18)12-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12,16H2

InChI Key

WUFRQNTUVKVLBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(CN)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-diphenylamino-propan-2-ol can be synthesized through several methods. One common approach involves the reaction of diphenylamine with epichlorohydrin, followed by the addition of ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 1-amino-3-diphenylamino-propan-2-ol often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-quality product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-diphenylamino-propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry Applications

1-Amino-3-diphenylamino-propan-2-ol has been explored for its therapeutic potential, particularly in the development of pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of 1-amino compounds exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death. A notable example is the synthesis of analogs that demonstrate enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further drug development.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its functional groups make it suitable for various chemical reactions, including:

  • Amine Coupling Reactions : Used to synthesize more complex molecules by coupling with other amines or electrophiles.
  • Building Block for Dyes : Its phenolic structure allows it to be utilized in the production of dyes and pigments, particularly in textile applications.

Data Table: Reaction Pathways

Reaction TypeConditionsProducts
Amine CouplingMild acidic conditionsDiphenyl derivatives
Nucleophilic SubstitutionBasic conditionsSubstituted phenolic compounds
Reduction ReactionsHydrogenationAmino alcohols

Materials Science

In materials science, 1-amino-3-diphenylamino-propan-2-ol has been investigated for its role in creating advanced materials such as polymers and composites. Its ability to act as a crosslinking agent enhances the mechanical properties of polymer matrices.

Case Study: Polymer Composites

A study demonstrated the incorporation of this compound into epoxy resins, resulting in improved thermal stability and mechanical strength. The modified polymer exhibited superior performance characteristics compared to unmodified counterparts, making it suitable for high-performance applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 1-amino-3-diphenylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist for certain receptors, influencing various physiological processes. Its effects are mediated through binding to receptors and modulating signaling pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Amino Alcohol Derivatives

Compound Name Molecular Weight (g/mol) Substituents Physical State Notable Properties Evidence Source
1-Amino-3-(dimethylamino)propan-2-ol 118.18 -NH₂ (C1), -N(CH₃)₂ (C3) Not reported Higher basicity due to alkyl groups [4]
1-Amino-2,3-diphenylpropan-2-ol 227.30 -NH₂ (C1), -C₆H₅ (C2 and C3) Solid Potential chiral intermediate [8]
1-(Dibenzylamino)-3-phenoxypropan-2-ol 327.43* -N(CH₂C₆H₅)₂ (C1), -O-C₆H₅ (C3) Not reported Lipophilic due to aromatic groups [7]
1-Amino-3-(4-fluorophenoxy)propan-2-ol 197.20 -NH₂ (C1), -O-C₆H₄F (C3) Not reported Fluorine enhances bioavailability [10]
(S)-2-Amino-3-phenylpropan-1-ol 151.21 -NH₂ (C2), -C₆H₅ (C3) Solid (mp >90°C) Chiral building block [11]
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 159.27 -N(CH₂CH₃)₂ (C3), -CH(CH₃)₂ (C2) Liquid Flash point: 73.9°C [1]

*Calculated based on molecular formula C₂₃H₂₅NO₂.

Structural and Electronic Effects

  • Substituent Basicity: Alkylamino groups (e.g., -N(CH₃)₂ in ) increase nitrogen basicity compared to diphenylamino groups (-N(C₆H₅)₂), where electron-withdrawing phenyl rings reduce lone pair availability. This impacts reactivity in acid-base or nucleophilic reactions. Fluorophenoxy derivatives (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity.
  • Lipophilicity: Aromatic substituents (e.g., diphenyl or benzyl groups in ) increase lipophilicity, affecting solubility and membrane permeability. For instance, 1-(Dibenzylamino)-3-phenoxypropan-2-ol is less polar than dimethylamino analogs.

Physical Properties

  • State and Melting Points: Compounds with bulky aromatic groups (e.g., 1-Amino-2,3-diphenylpropan-2-ol ) are typically solids, whereas alkyl-substituted analogs (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol ) are liquids at room temperature. Chiral amino alcohols like (S)-2-Amino-3-phenylpropan-1-ol have defined melting points (>90°C), critical for purification via crystallization.
  • Thermal Stability: Liquid analogs (e.g., ) have flash points (~74°C), requiring careful handling to avoid combustion. Diphenylamino derivatives likely exhibit higher thermal stability due to aromatic stabilization.

Biological Activity

1-Amino-3-diphenylamino-propan-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

1-Amino-3-diphenylamino-propan-2-ol is characterized by the presence of an amino group and two phenyl rings, which contribute to its biological activity. Its molecular structure can be represented as follows:

C17H20N2O\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}

This compound's unique arrangement allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-amino-3-diphenylamino-propan-2-ol. It has been shown to induce apoptosis in cancer cell lines through several mechanisms:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. Research indicates that it can induce DNA fragmentation and alter the expression levels of key regulatory proteins involved in apoptosis, such as Bcl-2 and Bax .
  • Mechanisms of Action : The compound appears to down-regulate anti-apoptotic genes (e.g., Bcl-2) while up-regulating pro-apoptotic genes (e.g., P53 and Bax), thereby promoting cell cycle arrest and apoptosis in tumor cells .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induces apoptosis via Bcl-2 downregulation
HCT-11612Cell cycle arrest and DNA fragmentation
HepG220Upregulation of P53

Mechanistic Studies

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of 1-amino-3-diphenylamino-propan-2-ol with various protein targets. The results suggest strong interactions with enzymes involved in cell cycle regulation, which may explain its anticancer properties .

Case Study: Cytotoxic Effects on MCF-7 Cells

A recent case study demonstrated that treatment with 1-amino-3-diphenylamino-propan-2-ol resulted in a significant reduction in cell viability in MCF-7 cells. The study utilized flow cytometry to analyze apoptotic markers, confirming that the compound effectively triggers apoptosis through mitochondrial pathways .

Additional Biological Activities

Beyond its anticancer properties, 1-amino-3-diphenylamino-propan-2-ol has shown potential in other areas:

2. Antioxidant Activity

The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

3. Neuroprotective Effects

Preliminary studies suggest that 1-amino-3-diphenylamino-propan-2-ol may have neuroprotective effects, potentially beneficial in neurodegenerative conditions. Further research is required to elucidate the underlying mechanisms involved .

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